gamma-Nonanolactone

Vue d'ensemble

Description

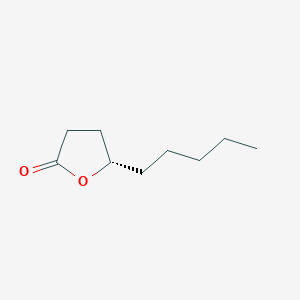

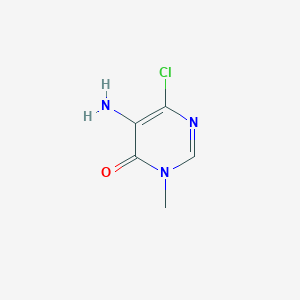

Gamma-Nonalactone, also known as 5-Pentyloxolan-2-one, is a colorless to pale yellow clear oily liquid . It is a chemical compound found in bourbon whiskey and is associated with a creamy and coconut-like odor . It is used as a flavoring agent in food to give a coconut flavor .

Synthesis Analysis

The synthesis of gamma-Nonalactone has been carried out using heptaldehyde as the starting material, and 13 C atoms and 2 H atoms were introduced via Wittig olefination and deuterogenation steps .Molecular Structure Analysis

The molecular formula of gamma-Nonalactone is C9H16O2 . Its molecular weight is 156.22 .Chemical Reactions Analysis

Gamma-Nonalactone forms explosive mixtures with air on intense heating . It is stable in acids and unstable in alkali .Physical And Chemical Properties Analysis

Gamma-Nonalactone has a boiling point of 121-122 °C6 mm Hg (lit.) and a density of 0.976 g/mL at 25 °C (lit.) . It is soluble in most fixed oils, mineral oil, and propylene glycol .Applications De Recherche Scientifique

Neuropharmacological Effects : Gamma-decanolactone has been shown to exhibit dose-dependent effects on the central nervous system, including hypnotic, anticonvulsant, and hypothermic activities. It's been studied for its behavioral effects in animal models, showing a decrease in exploratory activity and potential genotoxic effects on the central nervous system at certain dosages (Viana et al., 2007).

Anticonvulsant Profile : In studies involving seizure models in mice, gamma-decanolactone demonstrated a significant anticonvulsant profile. It was able to prolong the latency to the first seizure and decrease the percentage of seizures induced by various convulsants. This suggests a potential role in modulating GABA pathways and affecting potassium channels in the central nervous system (Pfluger et al., 2018).

Potential Antiepileptogenic and Neuroprotective Effects : Gamma-decanolactone has also been found to exhibit antiepileptogenic and neuroprotective effects in pentylenetetrazole (PTZ)-kindling models in mice. It was observed to impair the severity and progression of seizures and decrease DNA damage in brain tissue (Oliveira et al., 2008).

Influence on Inflammatory and Oxidative Markers : A study found that gamma-decanolactone could influence the expression of inflammatory markers like cyclooxygenase-2 (COX-2), GluN2B (a subunit of the NMDA glutamate receptor), and adenosine A1 receptor. This suggests its role in reducing oxidative stress and inflammatory responses (dos Santos et al., 2021).

Potential as an Antiparkinsonian Drug : Gamma-decanolactone was evaluated for its potential as an antiparkinsonian drug, showing inhibition of monoamine oxidase-B and safety in human hepatoma cell lines. Its ability to cross the blood-brain barrier suggests its potential utility in Parkinson's disease treatment (Pflüger et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5S)-5-pentyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALYTRUKMRCXNH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c]isothiazol-3-yl benzoate](/img/structure/B3275987.png)

![5-Chlorobenzo[c]isothiazol-3-yl benzoate](/img/structure/B3275990.png)

![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)